molecular formula C11H7F3N2O2 B3142094 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid CAS No. 497833-13-3

1-phenyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

Cat. No. B3142094
CAS RN: 497833-13-3
M. Wt: 256.18 g/mol
InChI Key: IGZSBMSFNFCZRD-UHFFFAOYSA-N
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Description

1-phenyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a heterocyclic organic compound that belongs to the pyrazole family and contains a trifluoromethyl group. This compound has shown promising results in various scientific studies, and its potential applications in different fields are still being explored.

Scientific Research Applications

Structural and Spectral Investigations

Research has been conducted on the structural and spectral characteristics of pyrazole carboxylic acid derivatives. For instance, a study focused on the combined experimental and theoretical studies of a related compound, highlighting its characterization through NMR, FT-IR spectroscopy, and X-ray diffraction techniques. This research provides insight into the molecular structure and electronic properties of such compounds (Viveka et al., 2016).

Synthesis and Applications in Organic Chemistry

Several studies have detailed the synthesis of pyrazole derivatives and their applications in organic synthesis and potential pharmaceutical applications. For example, the use of ethyl triflyloxy-1H-pyrazole-4-carboxylates in the synthesis of condensed pyrazoles through Pd-catalyzed cross-coupling reactions showcases the versatility of these compounds in creating complex organic structures (Arbačiauskienė et al., 2011).

Potential in Nonlinear Optical Materials

Another avenue of research has explored the potential of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates as nonlinear optical (NLO) materials. These studies have identified specific compounds within this class that exhibit significant nonlinear optical properties, suggesting their application in optical limiting devices (Chandrakantha et al., 2013).

Antibacterial and Antifungal Properties

Research into the antibacterial and antifungal properties of pyrazole derivatives has identified compounds with significant bioactivity. Such studies are crucial for the development of new therapeutic agents, highlighting the potential of these compounds in combating microbial infections (Sanjeeva et al., 2022).

properties

IUPAC Name

1-phenyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O2/c12-11(13,14)9-6-8(10(17)18)15-16(9)7-4-2-1-3-5-7/h1-6H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZSBMSFNFCZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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